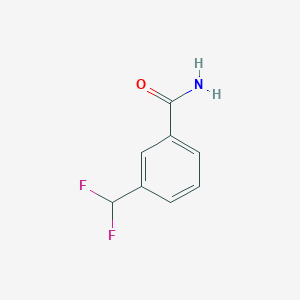

3-(Difluoromethyl)benzamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7F2NO |

|---|---|

Peso molecular |

171.14 g/mol |

Nombre IUPAC |

3-(difluoromethyl)benzamide |

InChI |

InChI=1S/C8H7F2NO/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H2,11,12) |

Clave InChI |

VSUWIKCKNKJAHL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)C(=O)N)C(F)F |

Origen del producto |

United States |

An In-Depth Technical Guide to 3-(Difluoromethyl)benzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Core Molecular Identifiers: Navigating a Novel Chemical Space

A thorough search of prominent chemical databases, including PubChem and ChemSpider, did not yield a specific entry for 3-(difluoromethyl)benzamide. This suggests the compound is not widely cataloged. For comparative purposes and to provide a structural anchor, the identifiers for the well-documented analogue, 3-(trifluoromethyl)benzamide, are provided below. The key distinction lies in the substitution at the 3-position of the phenyl ring: a difluoromethyl group (-CHF₂) in our target compound versus a trifluoromethyl group (-CF₃).

Table 1: Core Identifiers for 3-(Trifluoromethyl)benzamide (Analogue for Comparison)

| Identifier | Value |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)N |

| InChIKey | WEJHBEDHLLBJFW-UHFFFAOYSA-N |

| CAS Number | 1891-90-3 |

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are fundamental tools in cheminformatics, enabling unambiguous representation and database searching of chemical structures. The workflow for utilizing these identifiers is outlined below.

Caption: Proposed two-step synthesis of 3-(Difluoromethyl)benzamide.

Step 1: Amidation of 3-Formylbenzoic Acid

The initial step involves the conversion of the carboxylic acid functionality of 3-formylbenzoic acid to a primary amide.

Protocol:

-

Activation of the Carboxylic Acid: 3-Formylbenzoic acid (1.0 eq) is refluxed in an excess of thionyl chloride (SOCl₂) for 2-3 hours to form the corresponding acyl chloride. The excess thionyl chloride is subsequently removed under reduced pressure. The rationale for using SOCl₂ is its effectiveness in converting carboxylic acids to highly reactive acyl chlorides, with volatile byproducts (SO₂ and HCl) that are easily removed.

-

Amidation: The crude 3-formylbenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and cooled to 0 °C in an ice bath. An excess of aqueous ammonium hydroxide (NH₄OH, ~2-3 eq) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Isolation: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-formylbenzamide. Purification can be achieved by recrystallization or silica gel column chromatography.

Step 2: Deoxyfluorination of 3-Formylbenzamide

The second step is the conversion of the aldehyde group in 3-formylbenzamide to the difluoromethyl group using a deoxyfluorinating agent.

Protocol:

-

Reaction Setup: 3-Formylbenzamide (1.0 eq) is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Deoxyfluorinating Agent: A solution of a suitable deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) (1.1-1.5 eq), in anhydrous CH₂Cl₂ is added dropwise to the stirred solution of 3-formylbenzamide at 0 °C. Deoxo-Fluor® is often preferred over DAST due to its enhanced thermal stability.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. The mixture is then diluted with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product, 3-(difluoromethyl)benzamide, is purified by silica gel column chromatography to yield the final product.

Potential Applications in Drug Discovery and Development

The unique combination of the benzamide scaffold and the difluoromethyl group suggests that 3-(difluoromethyl)benzamide could be a valuable building block or lead compound in several therapeutic areas. Benzamide-containing drugs have shown efficacy as antipsychotics, antiemetics, and prokinetics, often through interaction with dopamine and serotonin receptors. [1]Furthermore, the benzamide moiety is a key feature in a class of histone deacetylase (HDAC) inhibitors with anticancer properties. [2] The introduction of a difluoromethyl group could enhance the drug-like properties of a benzamide-based molecule by:

-

Improving Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to metabolic oxidation.

-

Modulating Lipophilicity: The -CHF₂ group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.

-

Enhancing Target Binding: The difluoromethyl group can act as a hydrogen bond donor and participate in favorable interactions with protein targets.

Conclusion

While 3-(difluoromethyl)benzamide is not yet a widely characterized compound, its constituent parts—the benzamide core and the difluoromethyl group—are of significant interest to the pharmaceutical sciences. The proposed synthetic route offers a practical approach to accessing this novel molecule, thereby enabling its evaluation in various biological assays. The exploration of 3-(difluoromethyl)benzamide and its derivatives could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74684, 4-(Trifluoromethyl)benzamide. [Link]

-

Zhang, M., et al. (2017). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 22(11), 1991. [Link]

-

Ghorab, M. M., et al. (2019). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1011-1021. [Link]

-

Li, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(10), 1073-1083. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]

-

Wang, H., et al. (2013). Synthesis and Structure-Activity Relationship of 3-Substituted Benzamide, Benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-7-carboxamide, and indole-5-carboxamide Derivatives as Selective Serotonin 5-HT4 Receptor Agonists. Chemical & Pharmaceutical Bulletin, 61(11), 1101-1111. [Link]

Sources

A Comparative Analysis for Drug Discovery: 3-(Difluoromethyl)benzamide vs. 3-(Trifluoromethyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (-CF3) group has long been a staple in this regard, valued for its ability to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity. More recently, the difluoromethyl (-CHF2) group has emerged as a compelling alternative, offering a nuanced profile that can provide distinct advantages in specific therapeutic contexts. This technical guide provides a comprehensive comparative analysis of 3-(difluoromethyl)benzamide and 3-(trifluoromethyl)benzamide, offering insights into their synthesis, physicochemical properties, metabolic stability, and potential biological activities to inform rational drug design.

The Rationale for Fluorination: A Tale of Two Moieties

The introduction of fluorine-containing groups can dramatically alter a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key to these effects.

The Trifluoromethyl (-CF3) Group: A well-established bioisostere for a methyl group, the -CF3 group is a strong electron-withdrawing substituent. This property can significantly impact the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting drug-target interactions. The C-F bond is exceptionally stable to metabolic cleavage, often blocking sites of oxidative metabolism and prolonging a drug's half-life.[1]

The Difluoromethyl (-CHF2) Group: While also an electron-withdrawing group, the -CHF2 moiety is less so than -CF3. Crucially, the presence of a hydrogen atom on the carbon allows the -CHF2 group to act as a weak hydrogen bond donor, a feature absent in the -CF3 group. This can introduce novel interactions with biological targets. Furthermore, the -CHF2 group is generally considered to be more lipophilic than -CF3, which can influence cell permeability and bioavailability.

Physicochemical Properties: A Comparative Overview

The choice between a -CHF2 and a -CF3 substituent can have a tangible impact on a molecule's fundamental physicochemical characteristics. Below is a comparative summary of the available and predicted properties of meta-difluoromethyl benzamide and 3-(trifluoromethyl)benzamide.

| Property | 3-(Difluoromethyl)benzamide | 3-(Trifluoromethyl)benzamide | Causality of Difference |

| Molecular Weight ( g/mol ) | 171.14 (Calculated) | 189.13[2] | The additional fluorine atom in the -CF3 group increases the molecular weight. |

| Melting Point (°C) | Data not available | 124-127[3][4] | Differences in crystal packing and intermolecular forces due to the different substituents will affect the melting point. |

| Predicted pKa | Data not available | ~15.31[3] | The stronger electron-withdrawing nature of the -CF3 group is expected to make the amide proton slightly more acidic compared to the -CHF2 analogue. |

| Predicted LogP | Data not available | ~1.7-3[5][6] | The -CHF2 group is generally considered more lipophilic than the -CF3 group, suggesting a potentially higher LogP for the difluoromethyl compound. |

| Aqueous Solubility | Data not available | Insoluble in water[7] | The overall lipophilicity of both compounds suggests low aqueous solubility. The potentially higher lipophilicity of the -CHF2 analogue might lead to even lower solubility. |

Synthesis Strategies: Crafting the Fluorinated Benzamides

The synthesis of these two compounds involves distinct approaches to introduce the respective fluorinated moieties.

Synthesis of 3-(Trifluoromethyl)benzamide

A common route to 3-(trifluoromethyl)benzamide involves the hydrolysis of 3-(trifluoromethyl)benzonitrile. This method is generally high-yielding and proceeds under relatively straightforward conditions.

Caption: Synthesis of 3-(Trifluoromethyl)benzamide.

Experimental Protocol: Hydrolysis of 3-(Trifluoromethyl)benzonitrile

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethyl)benzonitrile (1 equivalent).

-

Reagent Addition: Add a solution of sodium hydroxide (e.g., 2 equivalents) in a mixture of water and a co-solvent like ethanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Synthesis of 3-(Difluoromethyl)benzamide

The synthesis of 3-(difluoromethyl)benzamide is more challenging due to the nature of introducing the -CHF2 group. A plausible route involves the difluoromethylation of a suitable precursor, such as 3-formylbenzamide, followed by further transformations. A more direct approach could involve the catalytic difluoromethylation of a 3-halobenzamide.

Caption: Proposed Synthesis of 3-(Difluoromethyl)benzamide.

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of 3-Bromobenzamide (General Procedure)

This protocol is a general representation based on known catalytic difluoromethylation reactions and would require optimization.[8][9][10]

-

Reaction Setup: In a glovebox, combine 3-bromobenzamide (1 equivalent), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a difluoromethylating agent (e.g., a difluoromethylzinc reagent, 1.5-2 equivalents) in a reaction vial.

-

Solvent Addition: Add a dry, degassed solvent (e.g., DMF or DMA).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by HPLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Metabolic Stability and Pharmacokinetics: The Fluoro-Group Effect

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. Both -CHF2 and -CF3 groups are known to enhance metabolic stability, but they do so to different extents and through different mechanisms.

In Vitro Metabolic Stability Assay (Microsomal Assay)

This assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Caption: Microsomal Stability Assay Workflow.

Expected Outcomes:

-

3-(Trifluoromethyl)benzamide: The robust C-F bonds of the -CF3 group are highly resistant to oxidative metabolism. Therefore, this compound is expected to exhibit high metabolic stability with a long in vitro half-life. Metabolism, if it occurs, is more likely to happen on the aromatic ring or the amide group.

-

3-(Difluoromethyl)benzamide: While still metabolically robust, the C-H bond in the -CHF2 group presents a potential site for oxidation, which could lead to a shorter half-life compared to its -CF3 counterpart. However, this metabolic pathway may not be the primary one, and the overall stability is still expected to be significantly higher than a non-fluorinated analog.

Pharmacokinetic Implications:

The enhanced metabolic stability of both compounds would likely translate to a longer in vivo half-life and improved oral bioavailability compared to a non-fluorinated benzamide. The potentially higher lipophilicity of 3-(difluoromethyl)benzamide could lead to better membrane permeability and absorption, but it might also result in increased non-specific binding and a larger volume of distribution.

Biological Activity: A World of Possibilities

Benzamide derivatives are known to exhibit a wide range of biological activities, including antifungal, insecticidal, and herbicidal properties.[3][11][12][13] The specific activity is highly dependent on the overall structure of the molecule and its interaction with the target protein.

The subtle electronic and steric differences between the -CHF2 and -CF3 groups can lead to significant differences in biological activity. The ability of the -CHF2 group to act as a hydrogen bond donor could enable interactions with a target receptor that are not possible for the -CF3 group, potentially leading to enhanced potency or a different activity profile. Conversely, the stronger electron-withdrawing nature of the -CF3 group might be crucial for a particular drug-target interaction.

A comprehensive evaluation of the biological activities of both compounds in a panel of relevant assays would be necessary to fully elucidate their therapeutic potential.

Analytical Characterization: HPLC Methodology

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis and purification of these compounds. A general reversed-phase HPLC method is provided below.

Experimental Protocol: HPLC Analysis of Fluorinated Benzamides

-

Instrumentation: A standard HPLC system with a UV detector.[14]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

This method should be optimized for baseline separation of the two compounds and any potential impurities or metabolites.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 3-(difluoromethyl)benzamide versus a 3-(trifluoromethyl)benzamide moiety into a drug candidate is a strategic one that should be guided by the specific goals of the drug discovery program.

-

Choose 3-(Trifluoromethyl)benzamide when:

-

Maximizing metabolic stability is the primary objective.

-

A strong electron-withdrawing effect is desired to modulate pKa or for direct interaction with the target.

-

Hydrogen bond donation from this position is not desired or would be detrimental to activity.

-

-

Consider 3-(Difluoromethyl)benzamide when:

-

A balance between metabolic stability and other properties is sought.

-

The potential for hydrogen bond donation could lead to improved binding affinity or a novel mechanism of action.

-

Increased lipophilicity is desired to enhance membrane permeability.

-

Ultimately, the empirical testing of both analogs is crucial to determine which substituent provides the optimal balance of properties for a given therapeutic target. This guide provides a foundational framework for researchers to make informed decisions in the design and development of next-generation fluorinated benzamide therapeutics.

References

-

New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. Available from: [Link]

-

Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society. Available from: [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem. Available from: [Link]

-

Caco-2 Permeability Assay. Evotec. Available from: [Link]

-

Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available from: [Link]

-

4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684. PubChem. Available from: [Link]

-

Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC. Available from: [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available from: [Link]

-

Caco2 assay protocol. Available from: [Link]

-

ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. Available from: [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link]

- JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents.

-

Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC - PubMed Central. Available from: [Link]

-

Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. Available from: [Link]

-

Synthesis of N‐difluoromethylated amides from difluoromethyl carbamic... ResearchGate. Available from: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

-

Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). ResearchGate. Available from: [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI. Available from: [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

-

Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

-

An Efficient Path to N-Difluoromethyl Amides and Related Compounds. ChemistryViews. Available from: [Link]

-

Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ. PubMed. Available from: [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. Available from: [Link]

-

Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]

-

Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Available from: [Link]

-

Benzamide Preparation from Benzoic Acid. YouTube. Available from: [Link]

-

Synthesis and insecticidal activity of the fluorinated galegine analogues. PubMed. Available from: [Link]

-

(PDF) Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Available from: [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available from: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

-

Benzamide, N-(3-nitrophenyl)-3-fluoro-. the NIST WebBook. Available from: [Link]

-

Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Available from: [Link]

-

Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Trifluoromethyl)benzamide 98 1801-10-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 3-(Difluoromethyl)benzamide: An Application Note and Detailed Protocol

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Among these, the difluoromethyl group (CHF₂) has garnered significant attention as a bioisostere for hydroxyl and thiol moieties, leading to improved pharmacokinetic profiles of drug candidates. 3-(Difluoromethyl)benzamide is a key building block in the synthesis of various biologically active compounds. This application note provides a comprehensive guide for the synthesis of 3-(Difluoromethyl)benzamide from 3-(Difluoromethyl)benzoic acid, intended for researchers, medicinal chemists, and professionals in drug development. The protocol herein details a robust and efficient two-step, one-pot procedure involving the activation of the carboxylic acid with thionyl chloride to form the acyl chloride intermediate, followed by amidation with ammonia.

Mechanistic Rationale: A Tale of Two Steps

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. Direct reaction of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary. The presented protocol employs a classic and highly effective method: conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with ammonia.[2]

Step 1: Formation of 3-(Difluoromethyl)benzoyl chloride

The first step involves the reaction of 3-(Difluoromethyl)benzoic acid with thionyl chloride. The mechanism commences with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][4] This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a highly reactive chlorosulfite intermediate. This intermediate readily undergoes nucleophilic attack by the liberated chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as byproducts.[2][5] The gaseous nature of SO₂ and HCl drives the reaction to completion.

Step 2: Formation of 3-(Difluoromethyl)benzamide

The second step is the nucleophilic acyl substitution of the generated 3-(Difluoromethyl)benzoyl chloride with ammonia. Ammonia, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, yielding the desired 3-(Difluoromethyl)benzamide.[6] An excess of ammonia is typically used to neutralize the HCl generated in this step, forming ammonium chloride.[7]

Experimental Workflow

The overall synthetic strategy is a two-step, one-pot process, minimizing handling and potential loss of the intermediate acyl chloride.

Caption: Experimental workflow for the synthesis of 3-(Difluoromethyl)benzamide.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-(Difluoromethyl)benzoic acid | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99% | Acros Organics |

| Aqueous Ammonia (28-30%) | ACS Reagent | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | VWR Chemicals |

| Toluene, anhydrous | ≥99.8% | J.T. Baker |

| Diethyl ether, anhydrous | ≥99.7% | EMD Millipore |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Brine (Saturated NaCl solution) | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 3-(Difluoromethyl)benzoyl chloride

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Difluoromethyl)benzoic acid (5.0 g, 29.0 mmol).

-

Under a fume hood, add anhydrous toluene (20 mL) to the flask.

-

Slowly add thionyl chloride (3.2 mL, 43.5 mmol, 1.5 equiv) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-(difluoromethyl)benzoyl chloride is obtained as a yellowish oil and is used in the next step without further purification.

Step 2: Synthesis of 3-(Difluoromethyl)benzamide

-

Cool the flask containing the crude 3-(difluoromethyl)benzoyl chloride in an ice bath.

-

Slowly add anhydrous diethyl ether (30 mL) to dissolve the crude acyl chloride.

-

In a separate beaker, cool aqueous ammonia (28-30%, 20 mL) in an ice bath.

-

Slowly add the cold aqueous ammonia to the stirred solution of the acyl chloride in diethyl ether. A white precipitate will form immediately.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Transfer the mixture to a separatory funnel. Add water (30 mL) and dichloromethane (50 mL).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(difluoromethyl)benzamide as a white to off-white solid.

Purification and Characterization

Purification:

The crude product can be purified by recrystallization.[6]

-

Dissolve the crude 3-(difluoromethyl)benzamide in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

The structure and purity of the synthesized 3-(difluoromethyl)benzamide should be confirmed by spectroscopic methods.[8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (Ar-H) will appear in the range of δ 7.5-8.0 ppm. The difluoromethyl proton (-CHF₂) will appear as a triplet around δ 6.6-6.8 ppm due to coupling with the two fluorine atoms. The amide protons (-CONH₂) will appear as two broad singlets in the range of δ 7.0-8.5 ppm. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | The carbonyl carbon (-C =O) will appear around δ 165-170 ppm. The aromatic carbons will appear in the range of δ 125-135 ppm. The difluoromethyl carbon (-C HF₂) will appear as a triplet around δ 110-115 ppm due to carbon-fluorine coupling.[9][10] |

| IR | A strong C=O stretching vibration for the amide will be observed around 1660 cm⁻¹. N-H stretching vibrations will appear as two bands in the region of 3200-3400 cm⁻¹. C-F stretching vibrations will be observed in the range of 1000-1100 cm⁻¹. |

| Mass Spec. | The molecular ion peak [M]⁺ corresponding to the mass of 3-(difluoromethyl)benzamide (C₈H₇F₂NO, M.W. = 171.15) should be observed. Fragmentation patterns may include the loss of the amide group. |

Safety and Handling

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[11] It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

-

Ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

-

The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gases , which are toxic and corrosive. The reaction must be performed in a fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of acyl chloride | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time. The use of a catalytic amount of DMF can accelerate the reaction. |

| Degradation of the acyl chloride. | Use the crude acyl chloride immediately in the next step without prolonged storage. Ensure all glassware is dry as the acyl chloride is moisture-sensitive. | |

| Low yield of the final amide | Incomplete amidation. | Ensure an adequate excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct. |

| Loss of product during work-up. | Be careful during the extraction and washing steps to avoid loss of the product into the aqueous layers. Perform multiple extractions with the organic solvent. | |

| Product is an oil or difficult to crystallize | Presence of impurities. | Ensure the crude product is thoroughly washed to remove any unreacted starting materials or byproducts. Try different solvent systems for recrystallization (e.g., ethyl acetate/heptane, acetone/water). If recrystallization fails, column chromatography on silica gel (using a mixture of ethyl acetate and hexanes as the eluent) can be employed. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(difluoromethyl)benzamide from 3-(difluoromethyl)benzoic acid. The two-step, one-pot procedure is efficient and scalable, making it suitable for both academic research and industrial applications. The mechanistic insights, detailed experimental procedures, and troubleshooting guide will aid researchers in successfully preparing this valuable building block for the development of novel pharmaceuticals and agrochemicals.

References

-

ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. [Link]

-

PrepChem.com. Preparation of benzoyl chloride. [Link]

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Filo. What happens when Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

ACS Publications. Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. [Link]

-

Supporting Information. 3. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

- Google Patents. Preparation of trifluoromethyl-benzoyl halides.

-

Chegg.com. Solved 8. When benzoyl chloride reacts with ammonia to form. [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Green chemistry. [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. What happens when Benzylchloride is treated with ammonia followed by the .. [askfilo.com]

- 7. chegg.com [chegg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

Application Note: Robust Amide Coupling Strategies for 3-(Difluoromethyl)benzoic Acid

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in biological systems and approved pharmaceuticals underscores the need for reliable and efficient synthetic protocols.[3] This application note provides a detailed guide for the successful amide coupling of 3-(difluoromethyl)benzoic acid, a valuable building block in modern drug discovery. The difluoromethyl (CHF₂) group is a popular bioisostere for hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity and metabolic stability.

However, the strong electron-withdrawing nature of the CHF₂ group decreases the nucleophilicity of the carboxylate and can render the carboxylic acid less reactive towards activation.[4] This presents a challenge for amide bond formation, often requiring carefully selected coupling reagents and optimized conditions to achieve high yields, particularly when paired with sterically hindered or electronically deficient amines.[2]

This guide offers an in-depth analysis of three field-proven protocols utilizing distinct classes of coupling reagents: the classic carbodiimide system (EDC/HOBt), the highly efficient uronium salt (HATU), and a modern phosphonic anhydride (T3P®). We will dissect the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer a comparative analysis to empower researchers to make informed decisions for their specific synthetic challenges.

Mechanistic Principles of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires high temperatures, often incompatible with complex molecules. Coupling reagents circumvent this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[5]

Carbodiimide-Mediated Activation: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and can rearrange or react with the carboxylic acid to form an anhydride. To mitigate these side reactions and reduce the risk of racemization with chiral acids, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[6][7] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then undergoes nucleophilic attack by the amine to furnish the desired amide.[6][8]

Caption: EDC/HOBt activation and coupling pathway.

Uronium Salt Activation: The HATU System

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium-based coupling reagent known for its rapid reaction rates and efficacy with challenging substrates.[7][9] The mechanism involves initial deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU to generate a highly reactive OAt-active ester.[10][11] This activated species is then efficiently intercepted by the amine to form the amide bond. The 7-azabenzotriazole (HOAt) component makes HATU superior to its benzotriazole analogues (like HBTU), leading to faster reactions and reduced epimerization.[10]

Caption: HATU-mediated activation and coupling pathway.

Phosphonic Anhydride Activation: The T3P® System

Propylphosphonic anhydride (T3P®) is a cyclic anhydride that serves as a powerful and mild dehydrating agent for amide bond formation.[12][13] It activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride intermediate. This intermediate is a potent acylating agent that reacts readily with the amine. A significant advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying product purification.[13][14] This, combined with its low toxicity profile, makes T3P® an excellent "green" chemistry reagent.[14]

Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. Adjustments may be necessary for different scales or specific amine substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for a wide range of substrates.

Materials and Reagents

| Reagent/Material | M.W. | Amount | Equivalents |

| 3-(Difluoromethyl)benzoic acid | 172.12 g/mol | 172 mg | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 g/mol | 118 mg (120 µL) | 1.1 |

| EDC·HCl | 191.70 g/mol | 230 mg | 1.2 |

| HOBt (Hydrate) | 153.14 g/mol | 184 mg | 1.2 |

| DIPEA | 129.24 g/mol | 340 µL | 2.0 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

| Magnetic stirrer & stir bar | - | 1 | - |

| Round-bottom flask (25 mL) | - | 1 | - |

Procedure

-

To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 3-(difluoromethyl)benzoic acid (172 mg, 1.0 mmol) and HOBt (184 mg, 1.2 mmol).

-

Add anhydrous dichloromethane (10 mL) and stir to dissolve.

-

Add the amine (1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (340 µL, 2.0 mmol).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 2 minutes.[15]

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.[16]

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

-

Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for EDC/HOBt mediated coupling.

Protocol 2: HATU Mediated Coupling

This protocol is highly recommended for challenging couplings, including those with electron-poor amines or sterically hindered substrates.

Materials and Reagents

| Reagent/Material | M.W. | Amount | Equivalents |

| 3-(Difluoromethyl)benzoic acid | 172.12 g/mol | 172 mg | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 g/mol | 118 mg (120 µL) | 1.1 |

| HATU | 380.23 g/mol | 456 mg | 1.2 |

| DIPEA | 129.24 g/mol | 340 µL | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |

| Magnetic stirrer & stir bar | - | 1 | - |

| Round-bottom flask (25 mL) | - | 1 | - |

Procedure

-

To a dry 25 mL round-bottom flask, add 3-(difluoromethyl)benzoic acid (172 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol).

-

Add anhydrous DMF (5 mL) and stir until all solids are dissolved.

-

Add DIPEA (340 µL, 2.0 mmol) and stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.

-

Add the amine (1.1 mmol) to the activated mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitoring: The reaction is typically faster than EDC couplings. Monitor by TLC or LC-MS.

-

Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Wash the organic layer sequentially with 5% LiCl solution (3 x 20 mL to remove DMF), 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography.

Caption: Workflow for HATU mediated coupling.

Protocol 3: T3P® Mediated Coupling

This protocol offers a simple workup and is an excellent choice from a process and environmental standpoint.

Materials and Reagents

| Reagent/Material | M.W. | Amount | Equivalents |

| 3-(Difluoromethyl)benzoic acid | 172.12 g/mol | 172 mg | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 g/mol | 118 mg (120 µL) | 1.1 |

| T3P® (50% in EtOAc) | 318.16 g/mol | 955 mg (1.0 mL) | 1.5 |

| Pyridine | 79.10 g/mol | 240 µL | 3.0 |

| Ethyl Acetate (EtOAc), anhydrous | - | 10 mL | - |

| Magnetic stirrer & stir bar | - | 1 | - |

| Round-bottom flask (25 mL) | - | 1 | - |

Procedure

-

In a dry 25 mL round-bottom flask, dissolve 3-(difluoromethyl)benzoic acid (172 mg, 1.0 mmol) and the amine (1.1 mmol) in anhydrous ethyl acetate (10 mL).

-

Add pyridine (240 µL, 3.0 mmol).

-

Add the T3P® solution (1.0 mL of 50% solution in EtOAc, 1.5 mmol) dropwise over 5 minutes. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 15 mL to remove pyridine) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity but can be further purified by flash column chromatography if necessary.

Caption: Workflow for T3P® mediated coupling.

Comparative Analysis and Troubleshooting

The choice of coupling protocol depends on substrate reactivity, cost, scale, and purification considerations.

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: T3P® |

| Relative Cost | Low | High | Medium |

| Reactivity | Good | Excellent | Very Good |

| Reaction Time | 12-18 hours | 2-6 hours | 4-12 hours |

| Workup | Standard aqueous workup | Requires LiCl wash for DMF | Simple, water-soluble byproducts |

| Key Advantage | Cost-effective, widely used | High efficiency for difficult substrates[7] | "Green," easy purification[13][14] |

| Key Disadvantage | Slower, potential side reactions | Expensive, hygroscopic reagent | Requires careful addition (exotherm) |

Troubleshooting Guide

-

Low Conversion/No Reaction: The electron-withdrawing CHF₂ group deactivates the acid.

-

Solution: Switch to a more powerful coupling reagent (EDC → T3P® → HATU).

-

Solution: Increase the reaction temperature. For T3P® and HATU couplings, heating to 40-50 °C can significantly improve rates for unreactive partners.[17][4]

-

Solution: Ensure all reagents and solvents are anhydrous. Water will hydrolyze activated intermediates.

-

-

Reaction with Electron-Deficient Amines: Coupling an electron-deficient acid with an electron-deficient amine is particularly challenging.[2][8]

-

Solution: HATU is the reagent of choice. Increased equivalents of base (3-4 eq. DIPEA) and extended reaction times or gentle heating may be required.

-

Solution: A change of solvent to a more polar, higher-boiling one like NMP might be beneficial, but be mindful of purification challenges.[3]

-

-

Difficult Purification:

-

Solution (EDC): The diisopropylurea byproduct from DIC is more soluble in organic solvents than the dicyclohexylurea from DCC, but the urea from EDC is water-soluble, simplifying its removal.[7][8]

-

Solution (HATU): If DMF is problematic, consider using an alternative polar aprotic solvent like acetonitrile or DMAc.

-

Solution (T3P®): The phosphonic acid byproducts are highly water-soluble. A thorough aqueous wash is usually sufficient to remove them.

-

References

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Gomez, C., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(10), 2467. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Augustine, J. K., et al. (2013). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. CHIMIA International Journal for Chemistry, 67(4), 256-259. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Nallapati, S. B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(49), 152579. [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4242. [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2416-2426. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

-

Pini, M., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, 103(1). [Link]

-

Nallapati, S. B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6818-6864. [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

-

Wissmann, H., & Kleiner, H. J. (1980). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Angewandte Chemie International Edition in English, 19(2), 133-134. [Link]

-

Cornejo, J. A., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(3), 31-34. [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

-

UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Scribd. [Link]

-

The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Retrieved from [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

Reagents for converting 3-formylbenzamide to 3-(difluoromethyl)benzamide

Application Note: Chemoselective Deoxofluorination of 3-Formylbenzamide

Executive Summary

Converting 3-formylbenzamide to 3-(difluoromethyl)benzamide presents a specific chemoselectivity challenge: the competition between nucleophilic fluorination of the aldehyde and dehydration of the primary amide.

Standard deoxofluorination reagents (DAST, Deoxo-Fluor®) are potent dehydrating agents that readily convert primary amides (

Mechanistic Insight & The Chemoselectivity Challenge

The transformation relies on the nucleophilic attack of a sulfur-fluorine species on the carbonyl oxygen.

-

Path A (Desired): The reagent attacks the highly electrophilic aldehyde, forming an alkoxy-sulfur intermediate, which is displaced by fluoride to yield the

group. -

Path B (Undesired): The reagent acts as a dehydrating agent on the amide, eliminating water to form 3-cyanobenzaldehyde (or 3-(difluoromethyl)benzonitrile).

Key Insight: Aldehydes are generally more electrophilic than amides. By maintaining cryogenic temperatures (-78°C) and controlling stoichiometry, one can kinetically favor Path A.

Figure 1: Competing reaction pathways. Kinetic control at low temperature is required to prevent amide dehydration (Path B).

Reagent Selection Guide

| Reagent | Chemical Name | Physical State | Thermal Stability | Chemoselectivity Profile | Recommendation |

| DAST | Diethylaminosulfur trifluoride | Liquid | Low (Dec. >90°C) | Moderate. High risk of amide dehydration if warmed. | Legacy Standard. Use only at -78°C. |

| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | Moderate | Similar to DAST but less thermally hazardous. | Scale-Up Option. Better thermal profile but similar selectivity issues. |

| XtalFluor-E® | (Diethylamino)difluorosulfonium tetrafluoroborate | Solid | High | High. Does not generate free HF; requires promoter (e.g., | Preferred. Solid handling and tunable reactivity reduce side reactions.[1] |

| Fluolead™ | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Solid | High | High. Resistant to hydrolysis. | Advanced. Good for tough substrates but higher cost. |

Experimental Protocols

Protocol A: Direct Conversion using XtalFluor-E (Recommended)

Rationale: XtalFluor-E is a salt and is generally less aggressive toward amides than liquid DAST. The addition of a promoter (

Materials:

-

Substrate: 3-Formylbenzamide (1.0 eq)

-

Reagent: XtalFluor-E (1.2 eq)

-

Promoter: Triethylamine trihydrofluoride (

) (2.0 eq) or DBU (for acid-sensitive substrates, though -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

-

Dissolution: Charge 3-formylbenzamide (1 mmol) and XtalFluor-E (1.2 mmol) into the flask. Add anhydrous DCM (5 mL). The mixture may be a suspension.

-

Cooling: Cool the mixture to -78°C (dry ice/acetone bath). Critical: Do not add promoter at room temperature.

-

Activation: Dropwise add

(2.0 mmol). -

Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C (ice bath) over 2 hours.

-

Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of aldehyde. If nitrile forms (M-18 peak), stop warming immediately.

-

-

Quench: Quench at 0°C with saturated aqueous

. Caution: Gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM). Amides are polar; the nitrile impurity will elute much earlier (non-polar).

Protocol B: Direct Conversion using DAST (Legacy)

Rationale: DAST is common but requires strict temperature adherence to prevent nitrile formation.

-

Dissolve 3-formylbenzamide (1.0 eq) in anhydrous DCM under

. -

Cool to -78°C .

-

Add DAST (1.5 eq) dropwise over 10 minutes.

-

Stir at -78°C for 2 hours. Do not warm to RT unless conversion is stalled.

-

Quench cold (-78°C) by adding MeOH (excess) followed by sat.

. -

Warm to RT and extract.

Troubleshooting & Alternative Route

If Protocol A/B yields >20% nitrile (3-cyanobenzaldehyde or 3-(difluoromethyl)benzonitrile), the direct transformation is chemically compromised by the primary amide. You must switch to the Indirect Route .

Indirect Route: The "Safe" Pathway Instead of fluorinating the amide, fluorinate the ester (which is robust) and then convert to the amide.

-

Start: 3-Formylbenzoic acid methyl ester.

-

Fluorination: Treat with DAST/Deoxo-Fluor (standard conditions, RT allowed).

-

Result: Methyl 3-(difluoromethyl)benzoate.

-

-

Amidation: Treat ester with ammonia (

in MeOH) or hydrolyze to acid and couple with-

Result: 3-(Difluoromethyl)benzamide.[2]

-

Figure 2: Workflow for selecting the optimal synthetic pathway.

References

-

Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides." Journal of Organic Chemistry.

-

Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents." Organic Letters.

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry.

-

Couturier, M., et al. (2011). "Amide Dehydration using XtalFluor-E." The Journal of Organic Chemistry (Noting the side reaction risk).

Sources

Application Note: Radical Difluoromethylation of Benzamide Derivatives

Executive Summary

The difluoromethyl group (

This guide details the radical difluoromethylation of benzamide derivatives , specifically focusing on the cascade cyclization of N-allylbenzamides . This transformation is a high-value protocol that converts simple benzamide precursors into complex, difluoromethylated dihydroisoquinolones—a scaffold prevalent in bioactive alkaloids and therapeutic agents.

Mechanistic Insight: The Radical Cascade

Understanding the radical pathway is critical for troubleshooting and optimization. The reaction proceeds via a Minisci-type radical addition followed by a homolytic aromatic substitution (HAS) cascade.

The Chemical Engine

The core of this transformation is the generation of the difluoromethyl radical (

-

Reagent: Zinc Difluoromethanesulfinate (DFMS, Baran’s Reagent) or Sodium Difluoromethanesulfinate.

-

Activation: Oxidative desulfinylation releases

and the -

Process:

-

Radical Generation: The sulfinate is oxidized (via photocatalysis or thermal oxidant) to generate

. -

Radical Addition: The electrophilic

radical adds to the carbon-carbon double bond of the N-allyl moiety (the SOMO-HOMO interaction). -

Cyclization: The resulting alkyl radical undergoes 6-endo-trig cyclization onto the aromatic ring.

-

Aromatization: Oxidation and deprotonation restore aromaticity, yielding the dihydroisoquinolone.

-

Pathway Visualization

Figure 1: Mechanistic pathway for the radical difluoromethylation-cyclization cascade of N-allylbenzamides.[3]

Experimental Protocol

Protocol A: Photocatalytic Cascade Difluoromethylation

This method utilizes visible light photoredox catalysis, offering mild conditions and high functional group tolerance.

Target Substrate: N-Allyl-N-methylbenzamide derivatives.

Reagent: Zinc Difluoromethanesulfinate (DFMS).[4]

Catalyst:

Materials Checklist

| Component | Role | Specifications |

| Substrate | Precursor | N-Allylbenzamide (0.2 mmol) |

| DFMS | Radical Source | Zn(SO |

| Catalyst | Photocatalyst | |

| Oxidant | Terminal Oxidant | K |

| Solvent | Medium | DMSO : H |

| Light Source | Energy Input | Blue LEDs ( |

Step-by-Step Methodology

-

Setup:

-

In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the benzamide substrate (0.2 mmol, 1.0 equiv).

-

Add DFMS (Baran's Reagent) (178 mg, 0.6 mmol, 3.0 equiv).

-

Add the photocatalyst

(1.3 mg, 0.002 mmol, 1 mol%). -

Note: If using a persulfate oxidant protocol instead of pure photoredox, add K

S

-

-

Solvent Addition & Degassing:

-

Add DMSO (2.0 mL) and H

O (0.5 mL). The addition of water is crucial for solubilizing the zinc salt and facilitating proton transfer steps. -

Seal the vial with a septum.

-

Degas: Sparge the solution with Argon or Nitrogen for 10–15 minutes. Critical: Oxygen can quench the excited state of the photocatalyst or scavenge the radical prematurely in some specific reductive cycles, though some oxidative protocols tolerate air.

-

-

Irradiation:

-

Place the reaction vessel approximately 2–3 cm away from the Blue LED source.

-

Stir vigorously at room temperature (25–30 °C) under irradiation for 12–24 hours .

-

Monitoring: Use TLC or LC-MS to track the disappearance of the starting benzamide.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

-

Separate the layers.[5] Extract the aqueous layer with EtOAc (

mL). -

Wash the combined organic layers with Brine (

mL) to remove residual DMSO. -

Dry over anhydrous Na

SO

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Expected Outcome: The product is typically a solid or viscous oil. Verify structure via

-NMR (doublet around -110 to -120 ppm).

-

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst quenching or poor solubility. | Degas thoroughly (remove O |

| Hydrodefluorination | Unstable radical source or over-reduction. | Reduce reaction time. Check reagent quality (DFMS is hygroscopic but stable; ensure it's not decomposed). |

| Complex Mixture | Polymerization of alkene. | Dilute the reaction (0.05 M). Add radical scavenger/regulator if necessary. |

| Low Yield | Incomplete cyclization. | Increase temperature slightly (to 40-50°C). Add an acid additive (TFA) to promote protonolysis steps. |

Reagent Stability Check (Self-Validating Step)

Before committing valuable substrate, validate the DFMS reagent :

-

Test: Dissolve a small amount of DFMS in D

O. -

Check:

-NMR should show a clean singlet (or singlet-like multiplet) for the sulfinate. If significant fluoride ion (F

Workflow Diagram

Figure 2: Operational workflow for the photocatalytic difluoromethylation protocol.

References

-

Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] [Link][4]

- Foundational paper establishing Zinc Difluoromethanesulfin

-

Long, B.-M., et al. (2019). "Photocatalyst- and Oxidant-Free Photoinduced Radical Cascade for the Synthesis of Difluoromethylated Dihydroisoquinolones from N-Allylbenzamides." European Journal of Organic Chemistry, 2019(31), 5286-5292. [Link]

- Primary source for the N-allylbenzamide cascade cycliz

-

Tang, Z., et al. (2022). "para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates." Angewandte Chemie International Edition, 61(36), e202208089. [Link]

- Provides context on radical functionalization of benzamides via activation str

-

O'Hara, F., et al. (2013). "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society, 135(32), 12122–12134. [Link]

- Detailed mechanistic insight into Minisci-type reactions relevant to benzamide deriv

Sources

Technical Support Guide: Optimization of 3-(Difluoromethyl)benzamide Synthesis

The following technical guide details the high-yield synthesis of 3-(Difluoromethyl)benzamide. This content is structured as a Tier-2 Technical Support Document, designed for researchers requiring optimized protocols and troubleshooting for scale-up or yield improvement.

Executive Summary & Strategic Approach

The synthesis of 3-(Difluoromethyl)benzamide presents a specific chemoselective challenge: introducing the difluoromethyl (

Common yield-killing pitfalls include:

-

Chemoselectivity Issues: Fluorinating reagents like DAST (Diethylaminosulfur trifluoride) can dehydrate primary amides to nitriles.

-

Hydrolysis Sensitivity: The

group can degrade to an aldehyde or carboxylic acid under harsh basic hydrolysis conditions often used to convert nitriles to amides. -

Thermal Instability: Traditional fluorinating agents are thermally unstable, leading to safety risks and poor reproducibility on scale.

Recommended Synthetic Route

To maximize yield and safety, we recommend Route A (The "Acid-First" Approach) . This pathway installs the robust

Route B (Nitrile Hydrolysis) is a viable alternative only if high-purity 3-(difluoromethyl)benzonitrile is already available.

Workflow Visualization

Figure 1: Decision tree for synthetic route selection. Route A avoids chemoselectivity conflicts.

Detailed Protocols

Protocol A: The "Acid-First" Route (Recommended)

Target: >85% Overall Yield Mechanism: Nucleophilic fluorination of aldehyde followed by acyl chloride formation and amidation.

Step 1: Deoxofluorination of 3-Formylbenzoic Acid

We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST.[1] Deoxo-Fluor is thermally more stable and less prone to explosive decomposition, allowing for safer heating if required to drive the reaction to completion [1].

-

Reagents: 3-Formylbenzoic acid (1.0 eq), Deoxo-Fluor (2.2 eq), DCM (Anhydrous).

-

Procedure:

-

Suspend 3-formylbenzoic acid in anhydrous DCM under

atmosphere. -

Cool to 0°C.

-

Add Deoxo-Fluor dropwise (Exothermic!). Note: The acid proton will consume 1 eq of reagent immediately.

-

Allow to warm to RT and stir for 12-16h.

-

Quench: Pour slowly into saturated

. Caution: Gas evolution ( -

Isolation: Extract with DCM, dry over

, and concentrate. -

Checkpoint: Verify formation of 3-(difluoromethyl)benzoic acid via

-NMR (doublet around -110 to -120 ppm).

-

Step 2: Amide Formation[2]

-

Reagents: 3-(Difluoromethyl)benzoic acid, Thionyl Chloride (

), Catalytic DMF, Aqueous Ammonia (28%). -

Procedure:

-

Dissolve the acid in

(excess) with 1 drop of DMF. Reflux for 2h until gas evolution ceases. -

Remove excess

under vacuum (azeotrope with toluene if necessary) to isolate the acid chloride. -

Dissolve residue in dry THF or DCM.

-

Cool to 0°C and slowly add to a stirred solution of concentrated aqueous ammonia (excess).

-

Precipitate forms immediately. Filter, wash with cold water, and dry.

-

Protocol B: The Nitrile Hydrolysis Route

Target: ~70-80% Yield Use Case: When starting from 3-(difluoromethyl)benzonitrile.

-

Reagents: 3-(Difluoromethyl)benzonitrile, 30%

, 6M NaOH, Methanol. -

Procedure (Radziszewski Conditions):

-

Dissolve nitrile in MeOH.

-

Add 6M NaOH (1.1 eq) and 30%

(4.0 eq). -

Stir at RT.[3] Monitor by TLC closely (typically 1-3h).

-

Critical Stop: Do not heat excessively or extend time, as the amide will hydrolyze to the acid.

-

Quench with water, extract with EtOAc, or filter if product precipitates [2].

-

Troubleshooting & FAQs

Q1: Why is my yield low in the fluorination step (Step 1)?

Diagnosis: Moisture Contamination. Deoxofluor and DAST react violently with water to form HF and the corresponding sulfinyl fluoride.

-

Fix: Ensure all glassware is flame-dried. Use anhydrous DCM from a fresh bottle or solvent still.

-

Fix: Increase Deoxofluor equivalents to 2.5-3.0 eq if the starting material is wet or if the carboxylic acid proton is not fully accounted for (the acid group consumes 1 eq of fluorinating agent to form the acyl fluoride intermediate, which hydrolyzes back to the acid during workup).

Q2: I see a "nitrile" peak in my IR/NMR after trying to fluorinate 3-formylbenzamide directly. Why?

Diagnosis: Dehydration of the Amide. If you tried to fluorinate 3-formylbenzamide directly, the fluorinating reagent likely reacted with the amide oxygen, activating it for elimination to form a nitrile [3].

-

Solution: Switch to Protocol A . Install the fluorine on the acid/ester before making the amide.

Q3: During Protocol B, I am getting 3-(difluoromethyl)benzoic acid instead of the amide.

Diagnosis: Over-Hydrolysis. The basic conditions are too strong or the reaction time is too long.

-

Fix: Lower the temperature to 0°C-RT.

-

Fix: Use the Urea-Hydrogen Peroxide (UHP) complex or basic alumina/

for milder hydration conditions.

Q4: How do I purify the final product?

Recommendation: Recrystallization. Benzamides crystallize well.

-

Solvent System: Ethanol/Water or Toluene/Hexanes.

-

Note: 3-(Difluoromethyl)benzamide is moderately polar. If column chromatography is needed, use EtOAc/Hexanes (gradient 20% -> 50%).

Data Summary: Reagent Comparison

| Reagent | Thermal Stability | Reactivity with Amides | Recommended For |

| DAST | Low (Explosion risk >50°C) | High (Dehydrates to nitrile) | Small scale, low temp |

| Deoxo-Fluor | Moderate (Stable to ~80°C) | High (Dehydrates to nitrile) | Scale-up, Acid-First Route |

| SF4 (Gas) | High | Low | Industrial only (Toxic gas) |

References

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999.[1]

-

McKillop, A., & Kemp, D. "Further functional group oxidations using sodium perborate." Tetrahedron, 1989. (Describes mild hydration of nitriles).

-

Organic Chemistry Portal. "Deoxofluor: Reagent Profile and Reactivity." (General reactivity profile confirming amide dehydration risks).

-

BenchChem. "Strategies to reduce impurities in benzamide synthesis." (General benzamide optimization).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Deoxo-Fluor and HF-generating reagents before use.

Sources

Preventing defluorination of CF2H group during amide coupling

Topic: Preventing Defluorination of the -CF H Group

Ticket ID: CF2H-STABILITY-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The difluoromethyl (

Standard amide coupling protocols (e.g., HATU/DIPEA) often lead to low yields or complete decomposition because the

This guide provides the mechanistic understanding and validated protocols to prevent this degradation.

Mechanistic Root Cause: The "Silent Killer"

To solve the problem, you must understand the failure mode. The electron-withdrawing nature of the two fluorine atoms acidifies the

The Defluorination Pathway

When a standard tertiary amine base (TEA, DIPEA) is used, it deprotonates the

Figure 1: The E1cB elimination pathway triggered by basic conditions.

Validated Protocols

Do not use standard peptide coupling reagents (HATU, HBTU) with DIPEA. Instead, use one of the following "Low-Basicity" or "Base-Free" protocols.

Protocol A: The Industrial Standard (T3P)

Reagent: Propylphosphonic Anhydride (T3P) Why it works: T3P is acidic by nature and operates effectively in neutral to slightly acidic media. It requires significantly less base than uronium salts and does not generate the reactive guanidinium byproducts that can act as bases.

Step-by-Step:

-

Dissolve: Dissolve the

-difluoro acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or Me-THF (T3P is often sold as 50% w/w in these solvents). -

Cool: Cool the mixture to 0 °C.

-

Base Addition (Crucial): Add a mild base like N-Methylmorpholine (NMM) or Pyridine (2.0–3.0 equiv). Avoid DIPEA unless strictly necessary.

-

Activator: Add T3P (50% solution, 1.5–2.0 equiv) dropwise.

-

Reaction: Allow to warm to RT. Monitor by LCMS.[1]

-

Workup: Wash with water, sat.

, and brine.

Protocol B: The Steric Specialist (Acyl Fluorides via BTFFH)

Reagent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

Why it works: This converts the carboxylic acid into an acyl fluoride .[1] Acyl fluorides are highly activated for coupling but, counter-intuitively, are more stable toward

Step-by-Step:

-

Activation: Dissolve acid (1.0 equiv) in dry DCM. Add BTFFH (1.2 equiv) and DIPEA (1.0 equiv—stoichiometric only). Stir 30 mins.

-

Coupling: Add the amine (1.2 equiv) and a second portion of DIPEA (1.0 equiv) or Pyridine (2.0 equiv).

-

Note: If the amine is nucleophilic enough, the second equivalent of base can be omitted to further protect the CF2H group.

Protocol C: The Mild Alternative (DMTMM)

Reagent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) Why it works: DMTMM activates acids in water/alcohol mixtures or organic solvents without any added base. It relies on the "s-triazine" mechanism which is highly chemoselective.

Step-by-Step:

-

Mix: Dissolve acid (1.0 equiv) and amine (1.0–1.2 equiv) in THF or MeOH.

-

Add Reagent: Add DMTMM-Cl (1.1 equiv) as a solid.

-

Stir: Reaction proceeds at RT. No base addition is required.

Reagent Selection Matrix

Use this table to select the correct reagent based on your substrate's sensitivity.

| Reagent | Base Requirement | Risk of Defluorination | Recommended For... |

| HATU / HBTU | High (3+ equiv DIPEA) | CRITICAL | Avoid for |